
1-Bromo-4-fluoro-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is BrC6H4F . It has a molecular weight of 175.00 . The structure is planar, typical for benzene derivatives .Chemical Reactions Analysis
“this compound” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C . It is insoluble in water .Scientific Research Applications
Radiosynthesis Applications : 1-[18F]Fluoromethyl-4-methyl-benzene, derived from its bromo analogue, has been utilized in the preparation of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions. These compounds are potential bifunctional labelling agents, indicating their significance in radiopharmaceutical applications (Namolingam et al., 2001).
Organometallic Synthesis : The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, prepared from 1,3-bis(fluoromethyl)benzene, has been utilized in various synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This highlights its role as a versatile starting material in organometallic synthesis (Porwisiak & Schlosser, 1996).
Fluorescence Properties : 1-Bromo-4-(2,2-diphenylvinyl)benzene has been synthesized and investigated for its photoluminescence properties in both solution and solid states. It exhibits Aggregation-Induced Emission (AIE) peculiarity, making it relevant in the study of fluorescence and potential applications in optoelectronics (Zuo-qi, 2015).
Chemical Synthesis and Analysis : The compound has been utilized in the study of regioselective fluorination, demonstrating its utility in the synthesis of various fluorinated organic compounds. This is significant for advancing synthetic methods in organic chemistry (Zhao et al., 2016).
Solid State Structures : Examination of solid state structures of bromo- and fluoro-substituted ethynylbenzenes has shown that halogen and ethynyl substituents on benzene rings can be interchanged without significant changes in their average solid state structures. This finding is important for understanding molecular packing in the solid state (Robinson et al., 1998).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
For instance, fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that fluorinated compounds can influence various biochemical pathways due to their ability to form stable bonds with other elements .
Pharmacokinetics
It’s known that the pharmacokinetic properties of fluorinated compounds can be influenced by their strong electronegativity and small size .
Result of Action
Fluorinated compounds are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl fluoride . For instance, the presence of other compounds, pH levels, temperature, and other factors can affect how this compound interacts with its targets and how stable it remains in various environments .
properties
IUPAC Name |
1-bromo-4-fluoro-2-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROKAKMSQQVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

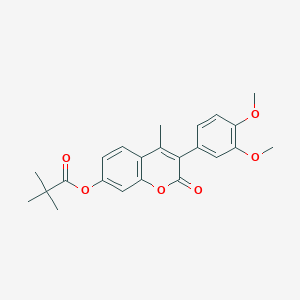
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)
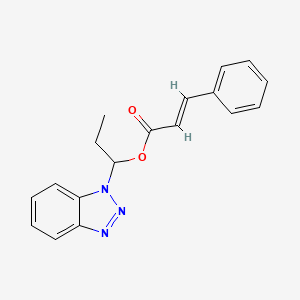
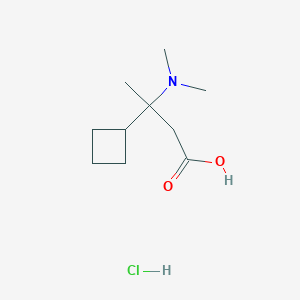
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)
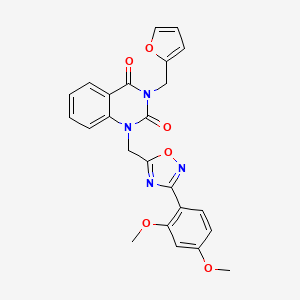
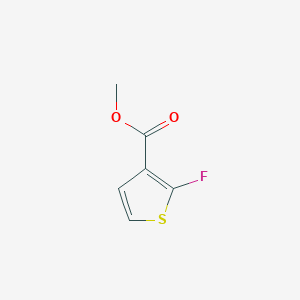
![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

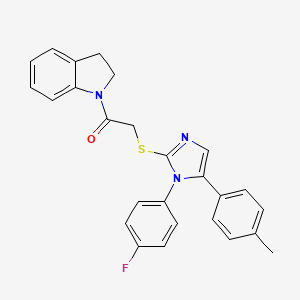
![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)